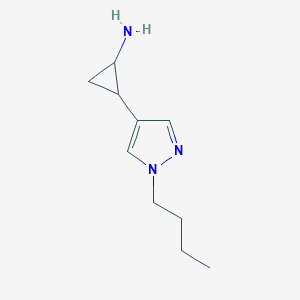
4-Chloro-8-nitrocinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cloro-8-nitrocinolina es un compuesto orgánico con la fórmula molecular C8H4ClN3O2. Pertenece a la clase de derivados de cinolina, que son conocidos por sus diversas propiedades químicas y aplicaciones en varios campos. Este compuesto se caracteriza por la presencia de un átomo de cloro en la posición 4 y un grupo nitro en la posición 8 del anillo de cinolina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 4-Cloro-8-nitrocinolina típicamente involucra la nitración de 4-clorocinolína. El proceso comienza con la cloración de cinolina para introducir el átomo de cloro en la posición 4. Esto es seguido por la nitración utilizando una mezcla de ácido nítrico concentrado y ácido sulfúrico para introducir el grupo nitro en la posición 8 .
Métodos de Producción Industrial: En entornos industriales, la producción de 4-Cloro-8-nitrocinolina se puede ampliar utilizando reactores de flujo continuo. Estos reactores permiten un control preciso sobre las condiciones de reacción, como la temperatura y la concentración, asegurando altos rendimientos y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones: 4-Cloro-8-nitrocinolina experimenta varias reacciones químicas, que incluyen:
Reacciones de Sustitución: El átomo de cloro puede ser sustituido por nucleófilos como aminas, tioles y alcóxidos.
Reacciones de Reducción: El grupo nitro puede ser reducido a un grupo amino utilizando agentes reductores como hidrógeno gaseoso en presencia de un catalizador o hidruros metálicos.
Reacciones de Oxidación: El compuesto puede sufrir oxidación para formar varios derivados oxidados.
Reactivos y Condiciones Comunes:
Sustitución: Reactivos como metóxido de sodio o amoníaco en etanol se utilizan comúnmente.
Reducción: Se emplean catalizadores como paladio sobre carbono (Pd / C) u óxido de platino (PtO2).
Oxidación: Se utilizan agentes oxidantes como permanganato de potasio (KMnO4) u óxido de cromo (CrO3).
Productos Principales:
Sustitución: Formación de 4-amino-8-nitrocinolina.
Reducción: Formación de 4-cloro-8-aminocinolína.
Oxidación: Formación de 4-cloro-8-nitrocinolina N-óxido.
Aplicaciones Científicas De Investigación
4-Cloro-8-nitrocinolina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación continúa para explorar su potencial como intermedio farmacéutico.
Industria: Se utiliza en la producción de colorantes, pigmentos y otros productos químicos industriales
Mecanismo De Acción
El mecanismo de acción de 4-Cloro-8-nitrocinolina involucra su interacción con objetivos moleculares específicos. El grupo nitro puede sufrir reducción para formar intermediarios reactivos que interactúan con componentes celulares, lo que lleva a varios efectos biológicos. El átomo de cloro puede participar en reacciones de sustitución aromática electrófila, modificando aún más la actividad del compuesto .
Compuestos Similares:
4-Cloroanilina: Similar en estructura pero carece del grupo nitro.
4-Cloro-8-fluoroquinolina: Contiene un átomo de flúor en lugar de un grupo nitro.
4-Cloro-6-metilquinolina: Contiene un grupo metilo en lugar de un grupo nitro .
Unicidad: 4-Cloro-8-nitrocinolina es única debido a la presencia de ambos grupos cloro y nitro, que confieren reactividad química y actividad biológica distintas. Esta combinación de grupos funcionales lo convierte en un compuesto versátil para diversas aplicaciones en investigación e industria .
Comparación Con Compuestos Similares
4-Chloroaniline: Similar in structure but lacks the nitro group.
4-Chloro-8-fluoroquinoline: Contains a fluorine atom instead of a nitro group.
4-Chloro-6-methylquinoline: Contains a methyl group instead of a nitro group .
Uniqueness: 4-Chloro-8-nitrocinnoline is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
2096-41-5 |
|---|---|
Fórmula molecular |
C8H4ClN3O2 |
Peso molecular |
209.59 g/mol |
Nombre IUPAC |
4-chloro-8-nitrocinnoline |
InChI |
InChI=1S/C8H4ClN3O2/c9-6-4-10-11-8-5(6)2-1-3-7(8)12(13)14/h1-4H |
Clave InChI |
AWJCTBUJNXLTTL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=NC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11782281.png)






![2-(Hydroxymethyl)benzo[d]oxazole-4-sulfonyl chloride](/img/structure/B11782331.png)



![(4AR,5AS)-5,5-Dimethyl-4,4A,5,5A-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-C]pyrazole-3-carboxylic acid](/img/structure/B11782348.png)

